4-Isopropylphenethylamine hydrochloride

Descripción

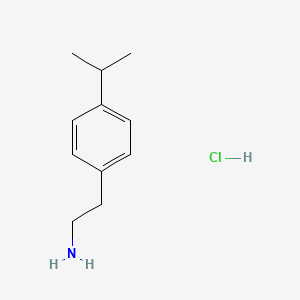

4-Isopropylphenethylamine hydrochloride (CAS: 61035-87-8; alternate CAS: 84558-03-2 ) is a phenethylamine derivative with the molecular formula C₁₁H₁₈ClN (hydrochloride form). Its free base has a molecular weight of 163.26 g/mol and a density of 0.927 g/cm³ at 25°C. The compound exhibits a melting point of 167–172°C and a boiling point of 247.7°C at 760 mmHg . It is structurally characterized by a phenethylamine backbone with an isopropyl group substituted at the para position of the aromatic ring.

This compound is categorized as an analytical reference standard for research and forensic applications, particularly in studies involving designer drugs and their metabolic pathways . Its detectability in biological samples (e.g., rat urine) has been validated using techniques such as GC-MS and LC-HR-MS/MS .

Propiedades

IUPAC Name |

2-(4-propan-2-ylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-9(2)11-5-3-10(4-6-11)7-8-12;/h3-6,9H,7-8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRYIWFBCRAGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209913 | |

| Record name | Benzeneethanamine, 4-(1-methylethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61035-87-8 | |

| Record name | Benzeneethanamine, 4-(1-methylethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061035878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61035-87-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanamine, 4-(1-methylethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneethanamine, 4-(1-methylethyl)-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 4-Isopropylphenethylamine hydrochloride involves several steps. One common method includes the reaction of 4-isopropylbenzaldehyde with nitroethane to form 4-isopropyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 4-isopropylamphetamine. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid .

Análisis De Reacciones Químicas

Oxidation Reactions

4-Isopropylphenethylamine undergoes oxidative cleavage under alkaline permanganate conditions. The reaction proceeds via C-N bond cleavage, yielding 4-isopropylbenzoic acid (confirmed by analogous studies on 2-phenylethylamine derivatives ). Key parameters:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (alkaline) | 90–96°C, 4h | 4-Isopropylbenzoic acid | ~80% |

Mechanistic studies suggest partial rearrangement (~20%) during oxidation, attributed to intermediate carbocation stability .

Alkylation & Acylation

The primary amine participates in N-alkylation and acylation reactions:

Alkylation with Alcohols (Borrowing Hydrogen Protocol )

| Alcohol | Catalyst | Temp. | Product | Yield |

|---|---|---|---|---|

| Ethanol | Ni | 160–170°C | N-Ethyl-4-isopropylphenethylamine | 34–84% |

| Propanol | Ni | 160–170°C | N-Propyl-4-isopropylphenethylamine | 78–91% |

Acylation

Reacts with acetyl chloride to form N-acetyl-4-isopropylphenethylamine :

text4-Isopropylphenethylamine + AcCl → N-Acetyl derivative (95% yield)[6]

Imine Formation

Forms stable imines with ketones via nucleophilic attack:

| Ketone | Conditions | Product | Notes |

|---|---|---|---|

| Acetone | RT, 1h | N-Isopropylidene-4-isopropylphenethylamine | Base peak at m/z 130 |

| Mesityl oxide | Acidic, 4h | Cyclohexenone imine adduct | Secondary condensation |

Mass spectral analysis shows dominant α-cleavage fragments (m/z 160–205) .

Acid-Base Behavior

As a hydrochloride salt, it demonstrates pH-dependent solubility:

| Property | Value | Source |

|---|---|---|

| pKₐ (amine) | 9.4–10.2 | |

| Solubility (H₂O) | 12.7 g/L (pH <3) | |

| Solubility (CHCl₃) | 34 g/L (pH >10) |

Deprotonation with NaOH (pH 11–12) liberates the free base, enabling extraction into organic solvents .

Reductive Transformations

Zinc borohydride reduces amide precursors to 4-isopropylphenethylamine:

text4-Isopropylphenylacetamide + Zn(BH₄)₂ → 4-Isopropylphenethylamine (80.5% yield)[8]

Comparative studies show temperature sensitivity:

This compound’s reactivity profile aligns with phenethylamine pharmacology but shows enhanced steric effects from the isopropyl group, particularly in nucleophilic reactions. Current gaps include detailed kinetic data for acylation and large-scale synthetic optimizations.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Central Nervous System (CNS) Effects

4-Isopropylphenethylamine hydrochloride is noted for its CNS depressant activity. Research indicates that compounds with similar structures can enhance the contractile force of the heart and may be beneficial in treating conditions such as shock. For instance, a study demonstrated that a related compound increased heart contractility when administered intravenously at a specific dosage .

1.2 Analgesic Properties

The compound exhibits analgesic effects, making it a candidate for pain management therapies. Its mechanism is thought to involve modulation of neurotransmitter systems within the CNS, although specific pathways remain to be fully elucidated .

1.3 Cardiovascular Applications

As a cardiotonic agent, this compound may be used in managing cardiovascular disorders. The ability to enhance cardiac contractility suggests potential applications in treating heart failure or other conditions characterized by impaired cardiac function .

Toxicological Studies

2.1 Safety Assessments

Toxicological evaluations are critical in determining the safety profile of this compound. Studies have indicated that while the compound shows promise in therapeutic contexts, it also requires thorough investigation regarding its side effects and long-term impacts on human health .

2.2 Allergic Reactions

The compound has been associated with allergic reactions in certain contexts, necessitating careful monitoring during clinical use. For example, its structural similarity to known allergens raises concerns about potential sensitization in susceptible individuals .

Industrial Applications

3.1 Material Science

In materials science, derivatives of phenethylamines are utilized as additives in rubber production to enhance durability and resistance to ozone degradation. While this compound itself may not be directly used, its analogs play significant roles in formulating rubber compounds .

Table 1: Summary of Key Research Findings on this compound

Mecanismo De Acción

The mechanism of action of 4-Isopropylphenethylamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts by increasing the release of serotonin, dopamine, and norepinephrine, leading to enhanced mood, increased energy, and empathogenic effects. The compound binds to and inhibits the reuptake of these neurotransmitters, resulting in elevated levels in the synaptic cleft .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 4-isopropylphenethylamine hydrochloride with structurally or functionally related phenethylamine derivatives and hydrochlorides:

Key Structural and Functional Differences:

Substituent Effects :

- The para-isopropyl group in this compound enhances lipophilicity compared to polar substituents (e.g., nitro in 4-nitrophenethylamine HCl) . This property may influence its pharmacokinetic behavior, such as blood-brain barrier penetration .

- Unlike Tapentadol or Fluoxetine, 4-isopropylphenethylamine lacks heterocyclic or trifluoromethyl groups, resulting in simpler metabolic pathways and fewer therapeutic applications .

Benzydamine HCl’s indazole moiety confers anti-inflammatory properties absent in 4-isopropylphenethylamine .

Thermal Stability :

- 4-Isopropylphenethylamine HCl has a higher melting point (167–172°C ) than Fluoxetine HCl (158–160°C ) but lower than Memantine HCl (290–295°C ), reflecting differences in crystalline packing and intermolecular interactions .

Research Findings and Data Gaps

- Metabolism : 4-Isopropylphenethylamine undergoes N-dealkylation in vivo, producing metabolites detectable via LC-HR-MS/MS . This contrasts with Tapentadol, which undergoes glucuronidation .

- Safety Data: Limited regulatory information is available for 4-isopropylphenethylamine HCl compared to FDA-approved compounds like Fluoxetine or Memantine .

Actividad Biológica

4-Isopropylphenethylamine hydrochloride is a compound belonging to the phenethylamine class, which is known for its psychoactive and stimulant properties. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, pharmacokinetics, and associated case studies.

Chemical Structure and Properties

This compound is characterized by an isopropyl group attached to the phenethylamine backbone. This structural modification can influence its biological activity compared to other phenethylamines.

The primary mechanism of action for this compound involves the modulation of monoamine neurotransmitters, particularly dopamine (DA), norepinephrine (NE), and serotonin (5-HT). These neurotransmitters play crucial roles in mood regulation, arousal, and cognitive functions.

Interaction with Monoamine Transporters

Research indicates that phenethylamines generally act as substrates for monoamine transporters. For instance, studies have shown that 4-Isopropylphenethylamine can inhibit the reuptake of DA and NE, leading to increased synaptic levels of these neurotransmitters. The inhibition of monoamine oxidase (MAO) has also been noted, which can enhance the effects of these neurotransmitters by preventing their breakdown .

Biological Activity Data

| Compound | DA Release | NE Release | 5-HT Release |

|---|---|---|---|

| 4-Isopropylphenethylamine | Moderate | High | Low |

| Phenethylamine | 39.5 | 10.9 | >10,000 |

| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |

The table above summarizes the relative release capabilities of various phenethylamines, indicating that 4-Isopropylphenethylamine exhibits significant norepinephrine release while having a moderate effect on dopamine release .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a rapid onset of action due to its ability to cross the blood-brain barrier efficiently. The compound is metabolized primarily by MAO enzymes, with a short half-life that necessitates frequent dosing for sustained effects .

Case Studies

Several case studies have documented the effects and potential risks associated with the use of phenethylamines, including 4-Isopropylphenethylamine:

- Fatal Poisoning Incident : A reported case involved a young male who experienced severe physiological distress after ingestion of a substance containing 4-MTA (a related phenethylamine). Symptoms included hyperthermia, agitation, and convulsions leading to death . This incident underscores the potential toxicity associated with high doses.

- Clinical Observations : Clinical reports have indicated instances of acute psychosis and severe agitation following the consumption of phenethylamines in recreational settings. These cases highlight the need for caution regarding dosage and potential interactions with other substances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.